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Compound of Interest

Compound Name: 4-Ethyl-2,3,3-trimethylheptane

Cat. No.: B14545327

Introduction

4-Ethyl-2,3,3-trimethylheptane is a branched alkane with the molecular formula C12Hz26 and a
molecular weight of 170.33 g/mol .[1] As a saturated hydrocarbon, its structural elucidation
relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a
comprehensive overview of the predicted spectroscopic data for 4-Ethyl-2,3,3-
trimethylheptane and outlines the general experimental protocols for acquiring such data. This
information is crucial for researchers and scientists involved in the identification and
characterization of complex organic molecules in fields such as drug development,
petrochemistry, and materials science.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 4-Ethyl-2,3,3-
trimethylheptane, the following data has been generated using validated prediction software.
It is important to note that while these predictions are based on established algorithms, they
may differ slightly from experimental values.

'H-NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen
atoms in a molecule. The predicted *H-NMR chemical shifts for 4-Ethyl-2,3,3-
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trimethylheptane are summarized in the table below.

Atom Number(s) Chemical Shift (ppm)  Multiplicity Integration
1 ~0.8-0.9 Triplet 3H
2 ~1.2-14 Multiplet 2H
5 ~0.8-0.9 Triplet 3H
6 ~1.2-1.4 Multiplet 2H
7 ~0.8-0.9 Doublet 3H
8 ~0.8-0.9 Singlet 3H
9 ~0.8-0.9 Singlet 3H
10 ~1.5-1.7 Multiplet 1H
11 ~1.5-1.7 Multiplet 1H
12 ~0.8-0.9 Doublet 3H

Note: The chemical shifts of protons in alkanes typically resonate in the upfield region of the
spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern.

3C-NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in
a molecule. The predicted 13C-NMR chemical shifts for 4-Ethyl-2,3,3-trimethylheptane are
presented below.
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Atom Number Chemical Shift (ppm)
C1 ~14

Cc2 ~23

C3 ~35 (Quaternary)
C4 ~45

C5 ~11

C6 ~25

Cc7 ~20

C8 ~28

C9 ~28

C10 ~38

Cil1 ~48

C12 ~18

Note: sp3-hybridized carbons in alkanes generally absorb from 0 to 90 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique
fingerprint that can be used for identification. For branched alkanes like 4-Ethyl-2,3,3-
trimethylheptane, fragmentation tends to occur at the branching points, leading to the
formation of stable carbocations.

The predicted mass spectrum of 4-Ethyl-2,3,3-trimethylheptane would exhibit a molecular ion
peak (M*) at m/z 170, corresponding to the molecular weight of the compound. However, for
highly branched alkanes, the molecular ion peak can be of low abundance or even absent. The
spectrum would be characterized by a series of fragment ions.
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Possible Fragmentation

m/z Predicted Fragment lon
Pathway
170 [C12H26]" Molecular lon
141 [CioH21]* Loss of an ethyl radical (-C2Hs)
127 [CoH19]* Loss of a propyl radical (-CsH>7)
99 [C7Ha1s]* Cleavage at the C4-C5 bond
Cleavage at the C3-C4 bond
85 [CeHas3]* )
with rearrangement
71 [CsHaa]* Cleavage at the C2-C3 bond
Tertiary butyl cation, often a
57 [CaHo]* base peak in branched
alkanes
43 [CsH7]* Isopropyl cation
29 [C2Hs]* Ethyl cation

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring NMR and
Mass Spectrometry data for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of one-dimensional (*H, 13C) and two-dimensional (COSY, HSQC, HMBC) NMR
experiments allows for the unambiguous assignment of proton and carbon signals.

1. Sample Preparation:

o Dissolve approximately 5-25 mg of the alkane sample in a deuterated solvent (e.g., CDCls,
CeDe).

« Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
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e The final sample volume should be around 0.5-0.7 mL.
2. Instrument Parameters (*H-NMR):

e Spectrometer Frequency: 300-600 MHz

o Pulse Sequence: A standard single-pulse experiment.
e Acquisition Time: 2-4 seconds

o Relaxation Delay: 1-5 seconds

e Number of Scans: 16-64

o Spectral Width: 0-15 ppm

» Reference: Tetramethylsilane (TMS) at 0.00 ppm.

3. Instrument Parameters (*3C-NMR):

e Spectrometer Frequency: 75-150 MHz

» Pulse Sequence: Proton-decoupled pulse sequence.

e Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-10 seconds

e Number of Scans: 1024-4096 (or more, depending on sample concentration)
e Spectral Width: 0-220 ppm

» Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the
analysis of volatile compounds like branched alkanes.
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1. Sample Preparation:

e Prepare a dilute solution of the alkane in a volatile organic solvent (e.g., hexane,
dichloromethane).

2. Gas Chromatography (GC) Parameters:

« Injector: Split/splitless inlet, typically operated in split mode.

e Injector Temperature: 250-300 °C.

e Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
o Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

o Oven Temperature Program: A temperature ramp is typically used, for example, starting at 50
°C and increasing to 250 °C at a rate of 10 °C/min.

3. Mass Spectrometry (MS) Parameters:

« lonization Mode: Electron lonization (EI).

« lonization Energy: 70 eV.

¢ lon Source Temperature: 200-250 °C.

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
e Scan Range: m/z 30-300.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the
molecular structure, as well as a typical experimental workflow.
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Spectroscopic Data and Molecular Structure Relationship
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Caption: Relationship between spectroscopic data and molecular structure.
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Generalized Spectroscopic Analysis Workflow
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Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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